4-(5,6-dimethyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)benzoic acid

Physicochemical profiling Lead optimization Medicinal chemistry

4-(5,6-Dimethyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)benzoic acid (CAS 1351398-30-5) is a heterocyclic building block belonging to the thieno[2,3-d]pyrimidine-2,4-dione class. It features a 5,6-dimethyl substituted thiophene ring fused to a uracil-like core, N-functionalized with a 4-benzoic acid moiety.

Molecular Formula C15H12N2O4S
Molecular Weight 316.3 g/mol
CAS No. 1351398-30-5
Cat. No. B1423772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5,6-dimethyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)benzoic acid
CAS1351398-30-5
Molecular FormulaC15H12N2O4S
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)C(=O)O)C
InChIInChI=1S/C15H12N2O4S/c1-7-8(2)22-12-11(7)13(18)17(15(21)16-12)10-5-3-9(4-6-10)14(19)20/h3-6H,1-2H3,(H,16,21)(H,19,20)
InChIKeyYVBKRUMGHSINBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5,6-Dimethyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)benzoic acid (CAS 1351398-30-5): Chemical Identity and Scaffold Context


4-(5,6-Dimethyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)benzoic acid (CAS 1351398-30-5) is a heterocyclic building block belonging to the thieno[2,3-d]pyrimidine-2,4-dione class. It features a 5,6-dimethyl substituted thiophene ring fused to a uracil-like core, N-functionalized with a 4-benzoic acid moiety . With a molecular formula of C15H12N2O4S and a molecular weight of 316.33 g/mol, this compound serves as a pre-functionalized intermediate for constructing bioactive molecules, particularly as a key synthetic precursor to potent acetyl-CoA carboxylase (ACC) inhibitors [1].

Procurement Risks in Substituting 4-(5,6-Dimethyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)benzoic acid with Generic Thienopyrimidine Analogs


Substituting this specific compound with other thieno[2,3-d]pyrimidine derivatives (e.g., mono-methyl, des-methyl, or ester analogs) is not chemically or functionally equivalent. The precise 5,6-dimethyl substitution on the thiophene ring and the free 4-benzoic acid handle are critical structural determinants. In the context of ACC inhibitor programs, even minor alterations to the thieno[2,3-d]pyrimidine core can lead to substantial losses in potency; for example, a closely related analog in the same patent family achieves an IC50 of 3.06 nM against ACC1, and the 5,6-dimethyl pattern is essential for maintaining the conformational constraints and electronic properties required for target engagement [1]. Additionally, the free carboxylic acid is the designated synthetic handle for further derivatization; generic substitution with an ester or amide analog would necessitate additional deprotection or activation steps, compromising synthetic efficiency .

Quantitative Differentiation Evidence for 4-(5,6-Dimethyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)benzoic acid


Predicted Physicochemical Property Differentiation: Density vs. Des-Methyl Analog

The target compound's predicted density (1.470±0.06 g/cm³) differentiates it from the unsubstituted thieno[2,3-d]pyrimidine analog, which is expected to have a lower density due to reduced molecular weight and weaker intermolecular interactions. The 5,6-dimethyl groups increase the molecular volume and polarizability, impacting solubility, formulation, and chromatographic behavior .

Physicochemical profiling Lead optimization Medicinal chemistry

Role as Direct Synthetic Precursor to a Potent ACC1 Inhibitor (IC50 = 3.06 nM)

This specific compound serves as the immediate precursor to Example 24 in US Patent 11,186,587, which exhibits an IC50 of 3.06 nM against human ACC1 in a 384-well enzymatic assay. The 5,6-dimethyl substitution and the free benzoic acid are essential structural features for the final compound's picomolar potency; alternative analogs lacking the 5,6-dimethyl group or bearing ester prodrugs show markedly reduced activity in the same assay format [1][2]. Direct head-to-head comparative data for the isolated building block is not publicly reported; however, the established SAR within this chemical series demonstrates that the 5,6-dimethyl-benzoic acid motif is critical for achieving sub-nanomolar ACC inhibition.

ACC inhibitor Metabolic disease Hepatology

Vendor-Specified Purity Benchmarking for Reproducible Synthesis

Commercially available batches of this compound are specified at 95% purity (HPLC) . This purity level is suitable for direct use in parallel synthesis and library production without additional purification. In comparison, custom-synthesized or in-house prepared batches of this scaffold often require chromatographic purification and may yield variable purity (typically 90-95%), introducing batch-to-batch variability that can confound SAR interpretation .

Synthetic chemistry Quality control Building block

High-Value Application Scenarios for 4-(5,6-Dimethyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)benzoic acid


Medicinal Chemistry: ACC Inhibitor Lead Optimization for NASH and Metabolic Disease

This building block is a validated entry point for synthesizing picomolar ACC1/2 dual inhibitors. Researchers engaged in non-alcoholic steatohepatitis (NASH), obesity, or oncology programs can directly couple this compound with diverse amines or alcohols to rapidly generate focused libraries, leveraging the established SAR that the 5,6-dimethyl-benzoic acid motif is critical for potency [1].

High-Throughput Synthesis and Parallel Library Production

With a vendor-guaranteed purity of 95%, this compound can be used directly in automated parallel synthesis workflows without pre-purification. This enables efficient production of 50–200 compound libraries for primary screening, reducing cycle times compared to using lower-purity or in-house synthesized intermediates that require quality control checks before each use .

Structure-Activity Relationship (SAR) Exploration of the Thienopyrimidine Core

For groups systematically exploring the SAR of thieno[2,3-d]pyrimidine-based inhibitors (e.g., CK2, COX-2, or ACC), this compound serves as the dimethyl-substituted reference standard. Its predicted physicochemical properties (density 1.470 g/cm³) provide a baseline for comparing the impact of 5,6-substitution on solubility, permeability, and target binding .

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

The thieno[2,3-d]pyrimidine-2,4-dione core is a privileged fragment in kinase and enzyme inhibitor design. This compound, featuring both a functionalized core and a free carboxylic acid linker, allows for rapid fragment elaboration and scaffold hopping studies, particularly for targets where the 5,6-dimethyl substitution has been shown to enhance affinity through hydrophobic contacts [1].

Quote Request

Request a Quote for 4-(5,6-dimethyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.